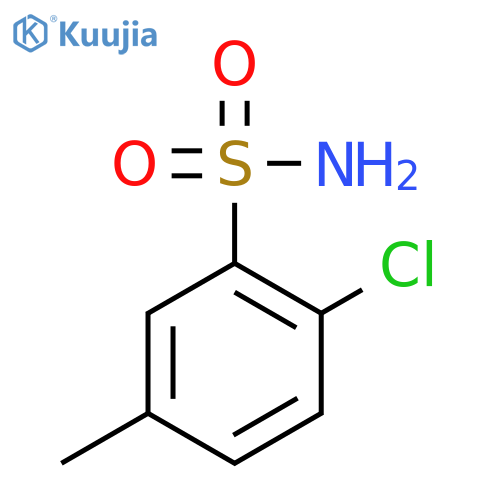Cas no 3306-63-6 (2-chloro-5-methylbenzene-1-sulfonamide)

3306-63-6 structure
商品名:2-chloro-5-methylbenzene-1-sulfonamide
2-chloro-5-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-5-methylbenzenesulfonamide
- 4-Chloro-m-toluenesulfonamide
- 4-chloro-toluene-3-sulfonic acid amide
- 4-Chlortoluol-3-sulfonamid
- 4-Chlor-toluol-3-sulfonsaeure-amid
- 6-Chlor-3-methyl-benzolsulfonamid
- 6-Chlor-m-toluolsulfonamid
- 6-Chlor-m-toluol-sulfonamid
- AC1L5BWS
- AC1Q6TSA
- AR-1G1811
- CTK4G9872
- NSC9007
- 2-chloro-5-methylbenzene-1-sulfonamide
- DTXSID80278664
- 2-chloro-5-methyl-benzenesulfonamide
- SCHEMBL13969592
- 3306-63-6
- NSC-9007
- 2-chloro-5-methylbenzenesulphamide
- SB78339
- DS-013119
- EN300-212024
-
- MDL: MFCD12922949
- インチ: InChI=1S/C7H8ClNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
- InChIKey: QDGORVYVDJZWPF-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1)Cl)S(=O)(=O)N
計算された属性
- せいみつぶんしりょう: 204.99654
- どういたいしつりょう: 204.996
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.402
- ふってん: 374.3°C at 760 mmHg
- フラッシュポイント: 180.2°C
- 屈折率: 1.577
- PSA: 60.16
- LogP: 3.07690
2-chloro-5-methylbenzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-212024-1g |
2-chloro-5-methylbenzene-1-sulfonamide |
3306-63-6 | 95% | 1g |
$442.0 | 2023-09-16 | |
| 1PlusChem | 1P01BBJS-50mg |
2-chloro-5-methylbenzene-1-sulfonamide |
3306-63-6 | 95% | 50mg |
$129.00 | 2025-03-19 | |
| Enamine | EN300-212024-10g |
2-chloro-5-methylbenzene-1-sulfonamide |
3306-63-6 | 95% | 10g |
$1900.0 | 2023-09-16 | |
| 1PlusChem | 1P01BBJS-5g |
2-chloro-5-methylbenzene-1-sulfonamide |
3306-63-6 | 95% | 5g |
$1458.00 | 2025-03-19 | |
| A2B Chem LLC | AW07000-2.5g |
2-chloro-5-methylbenzene-1-sulfonamide |
3306-63-6 | 95% | 2.5g |
$948.00 | 2024-04-20 | |
| 1PlusChem | 1P01BBJS-2.5g |
2-chloro-5-methylbenzene-1-sulfonamide |
3306-63-6 | 95% | 2.5g |
$999.00 | 2025-03-19 | |
| 1PlusChem | 1P01BBJS-10g |
2-chloro-5-methylbenzene-1-sulfonamide |
3306-63-6 | 95% | 10g |
$2411.00 | 2024-05-05 | |
| Enamine | EN300-212024-0.25g |
2-chloro-5-methylbenzene-1-sulfonamide |
3306-63-6 | 95% | 0.25g |
$178.0 | 2023-09-16 | |
| Enamine | EN300-212024-5.0g |
2-chloro-5-methylbenzene-1-sulfonamide |
3306-63-6 | 95% | 5.0g |
$1280.0 | 2023-02-22 | |
| Enamine | EN300-212024-0.1g |
2-chloro-5-methylbenzene-1-sulfonamide |
3306-63-6 | 95% | 0.1g |
$124.0 | 2023-09-16 |
2-chloro-5-methylbenzene-1-sulfonamide 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
3306-63-6 (2-chloro-5-methylbenzene-1-sulfonamide) 関連製品
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
